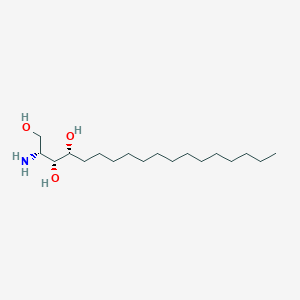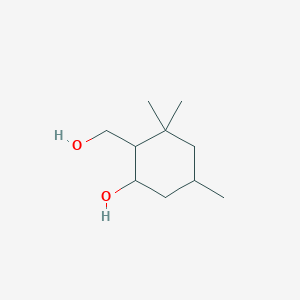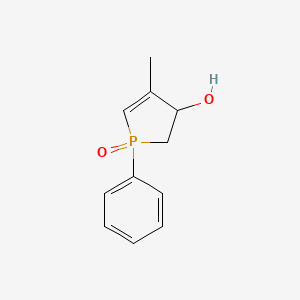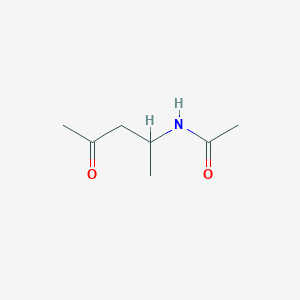![molecular formula C14H26O3 B12564920 2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane CAS No. 189458-04-6](/img/structure/B12564920.png)
2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane is an organic compound belonging to the class of epoxides Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane typically involves the reaction of 9-(hydroxymethyl)nonanol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted epoxides
Applications De Recherche Scientifique
2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of adhesives, coatings, and sealants due to its excellent mechanical properties
Mécanisme D'action
The mechanism of action of 2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane involves the opening of the epoxide ring, which can react with various nucleophiles. This reactivity is due to the strained three-membered ring structure, making it highly susceptible to nucleophilic attack. The molecular targets include hydroxyl and amino groups, leading to the formation of stable covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylolethane triglycidyl ether: Another epoxide used as a reactive diluent in epoxy resins.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: A similar compound used in the production of high-performance polymers.
Uniqueness
2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane is unique due to its long alkyl chain, which imparts flexibility and hydrophobicity to the resulting polymers. This makes it particularly useful in applications requiring materials with specific mechanical and chemical properties.
Propriétés
Numéro CAS |
189458-04-6 |
|---|---|
Formule moléculaire |
C14H26O3 |
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
2-[9-(oxiran-2-ylmethoxy)nonyl]oxirane |
InChI |
InChI=1S/C14H26O3/c1(2-4-6-8-13-11-16-13)3-5-7-9-15-10-14-12-17-14/h13-14H,1-12H2 |
Clé InChI |
GLYZJLRLLOPTBB-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CCCCCCCCCOCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)



![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
![1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)](/img/structure/B12564875.png)
![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)
![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)
![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)

![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)

